molecular formula C10H16BF4N B3257276 1-Butyl-2-methylpyridinium tetrafluoroborate CAS No. 286453-46-1

1-Butyl-2-methylpyridinium tetrafluoroborate

Cat. No.: B3257276
CAS No.: 286453-46-1
M. Wt: 237.05 g/mol
InChI Key: WITYEWCYSFILMG-UHFFFAOYSA-N
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Description

Contextualization within Pyridinium-Based Ionic Liquids Research

Pyridinium-based ionic liquids represent a significant class of ionic liquids (ILs), which are salts with melting points below 100 °C. longdom.org The properties of these ILs, such as viscosity, hydrophobicity, and melting point, can be finely tuned by modifying the substituents on the pyridine (B92270) ring and by the choice of the anion. longdom.org The synthesis of pyridinium (B92312) ionic liquids typically involves the quaternization of the pyridine ring with an alkyl halide, followed by an anion exchange. longdom.org

Compared to the more extensively studied imidazolium-based ILs, pyridinium-based ILs offer several advantages, including potentially higher thermal stability, good performance in SO2 absorption, lower cost, and enhanced biodegradability. researchgate.net Research on pyridinium-based ILs has explored the influence of the alkyl chain length on the cation and the nature of the anion on their thermophysical properties. nih.govacs.org The position of the methyl group on the pyridinium ring also significantly impacts the compound's properties. acs.orgnih.gov

Overview of the Chemical Compound's Significance in Modern Chemistry

1-Butyl-2-methylpyridinium tetrafluoroborate (B81430) serves as a prime example of a "designer solvent," where its properties can be tailored for specific applications. nih.gov Its significance in modern chemistry stems from its utility as a solvent, catalyst, and reaction medium in a variety of chemical processes. roco.global It is particularly noted for its applications in organic synthesis, materials science, and electrochemistry. roco.global

The compound's ability to dissolve a wide range of organic and inorganic compounds makes it a valuable medium for extractions and purifications. roco.global In electrochemistry, its high ionic conductivity and wide electrochemical stability window make it a suitable electrolyte for devices like batteries and supercapacitors. longdom.org Furthermore, its potential as a recyclable and environmentally benign alternative to traditional volatile organic solvents aligns with the principles of green chemistry. nih.govmdpi.com

Historical Development and Evolution of Research Trajectories

The study of ionic liquids, including pyridinium-based compounds, has seen a surge in interest over the past few decades. Early research focused on their fundamental physicochemical properties. More recent investigations have delved into their specific applications.

A thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate and its isomers, 1-butyl-3-methylpyridinium (B1228570) tetrafluoroborate and 1-butyl-4-methylpyridinium tetrafluoroborate, highlighted the effect of the methyl group's position on properties like density, viscosity, and speed of sound. acs.orgnih.govresearchgate.net Subsequent research has explored its thermodynamic properties when mixed with water and various alcohols, providing insights into intermolecular interactions. researchgate.netacs.org The evolution of research now extends to its use in creating composite materials and as electrolytes in energy storage devices, demonstrating a shift from fundamental characterization to practical application development. mdpi.comias.ac.in

Physicochemical Properties of 1-Butyl-2-methylpyridinium Tetrafluoroborate

PropertyValueReference
Molecular Formula C10H16BF4N roco.global
Molecular Weight 237.05 g/mol nih.gov
Melting Point 12 °C roco.global
Density 1.203 g/cm³ (at 25 °C) roco.global
Viscosity 258 cP (at 20 °C) roco.global

Comparison of Isomeric Butyl-Methyl-Pyridinium Tetrafluoroborates

CompoundViscosity (cP at 25 °C)Density (g/cm³ at 25 °C)Reference
1-Butyl-2-methylpyridinium tetrafluoroborate258 (at 20 °C)1.203 roco.global
1-Butyl-3-methylpyridinium tetrafluoroborate1761.18 iolitec.de
1-Butyl-4-methylpyridinium tetrafluoroborateNot specifiedNot specified

Properties

IUPAC Name

1-butyl-2-methylpyridin-1-ium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BF4/c1-3-4-8-11-9-6-5-7-10(11)2;2-1(3,4)5/h5-7,9H,3-4,8H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITYEWCYSFILMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049263
Record name 1-Butyl-2-methylpyridinium tetrafluoroborate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286453-46-1
Record name 1-Butyl-2-methylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparation Techniques for 1 Butyl 2 Methylpyridinium Tetrafluoroborate

Exploration of Optimized Synthetic Pathways

The primary synthesis route involves the N-alkylation of 2-methylpyridine (B31789) with a butylating agent, typically 1-bromobutane (B133212) or 1-chlorobutane, to form the 1-butyl-2-methylpyridinium halide. This intermediate is then subjected to a metathesis reaction with a tetrafluoroborate (B81430) salt, such as sodium tetrafluoroborate (NaBF₄) or tetrafluoroboric acid (HBF₄), to yield the final product.

Mechanistic Investigations of Reaction Kinetics and Thermodynamics

The formation of the 1-butyl-2-methylpyridinium cation occurs via a bimolecular nucleophilic substitution (SN2) reaction. vernier.comwikipedia.org In this mechanism, the nitrogen atom of the 2-methylpyridine ring acts as a nucleophile, attacking the electrophilic primary carbon of the 1-halobutane. This forms a transition state where the N-C bond is forming concurrently with the C-Halogen bond breaking. The reaction is generally considered to be a single concerted step. vernier.com

The kinetics of this quaternization reaction are dependent on several factors, including the concentration of reactants, solvent, temperature, and the nature of the leaving group on the alkyl halide (Br- is a better leaving group than Cl-, leading to faster reaction rates). The reaction rate typically follows second-order kinetics, being first order with respect to both the amine and the alkyl halide.

Thermodynamic studies on the final compound, 1-Butyl-2-methylpyridinium tetrafluoroborate, reveal important information about its interactions in solution. When mixed with water, the process is characterized by positive excess molar enthalpies (HmE) and excess molar volumes (VmE), indicating that the mixing process is endothermic and results in an expansion in volume. researchgate.netacs.org These values tend to increase with temperature, suggesting a loss of hydrogen bonding between water and the tetrafluoroborate anion at higher temperatures. researchgate.net

Solvent Selection and Reaction Condition Influence on Synthesis Efficiency

The choice of solvent plays a crucial role in the efficiency of the SN2 quaternization step. mdpi.com Polar aprotic solvents are generally favored as they can solvate the forming ions, stabilizing the transition state and accelerating the reaction rate. mdpi.com Solvents such as acetonitrile (B52724), acetone, 2-butanone, and dichloromethane (B109758) are commonly employed. mdpi.comresearchgate.net Studies on similar quaternization reactions have shown that acetonitrile often provides optimal results, leading to higher yields and shorter reaction times compared to less polar solvents. researchgate.net

Reaction conditions such as temperature and reaction time are also critical. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to side reactions or decomposition. The optimal temperature is typically determined empirically for each specific reactant pair and solvent system.

SolventSolvent TypeGeneral Influence on Quaternization (SN2) Efficiency
AcetonitrilePolar AproticHighly effective; stabilizes transition state, often leading to high yields and faster reaction rates. researchgate.net
AcetonePolar AproticCommonly used; effective at promoting the reaction. researchgate.net
DichloromethanePolar AproticGood for dissolving reactants and facilitating the reaction.
Toluene (B28343)Nonpolar AproticLess effective; reaction rates are generally slower compared to polar aprotic solvents. nih.gov

Green Chemistry Principles in Synthetic Route Development

In recent years, significant effort has been directed towards developing more environmentally benign methods for ionic liquid synthesis. For pyridinium-based ILs, this includes the use of alternative energy sources and solvent-free conditions. nih.govnih.gov

Ultrasound and Microwave Irradiation : These techniques can dramatically reduce reaction times and increase product yields compared to conventional heating methods. nih.gov For instance, syntheses that might take several hours under conventional reflux can often be completed in minutes using microwave or ultrasound assistance. nih.gov

Solvent-Free Synthesis : Performing the quaternization reaction neat (without a solvent) or using solid-phase methods minimizes the use of volatile organic compounds (VOCs), aligning with green chemistry principles. nih.gov This approach is often simpler, reduces waste, and avoids the need for solvent removal and recycling. nih.gov

Biodegradability by Design : Research has focused on designing ionic liquids with enhanced biodegradability to minimize their environmental impact. For pyridinium (B92312) cations, this can involve incorporating functional groups like esters into the alkyl side chains, which can be cleaved by natural processes. rsc.orgresearchgate.net

Rigorous Purification Strategies and Quantitative Purity Assessment

The presence of impurities, such as unreacted starting materials, residual solvents, and byproducts from side reactions (especially halide ions from the metathesis step), can significantly alter the physicochemical properties of the ionic liquid. unizar.es Therefore, meticulous purification and accurate purity assessment are essential.

Methodologies for Residual Impurity Removal and Characterization

After synthesis, the crude 1-Butyl-2-methylpyridinium tetrafluoroborate is subjected to several purification steps. A common procedure involves:

Solvent Extraction : The product is washed with a solvent in which the ionic liquid is immiscible but the impurities are soluble. Solvents like ethyl acetate (B1210297) or diethyl ether are often used to remove non-polar organic impurities. mdpi.com

Activated Carbon Treatment : To remove colored impurities, the ionic liquid can be dissolved in a suitable solvent (like acetonitrile or ethanol) and treated with activated carbon, followed by filtration.

Removal of Halide Impurities : Residual halide ions (e.g., Br- or Cl-) from the first step are common impurities. Washing the ionic liquid with water can help remove water-soluble salts. For water-immiscible ionic liquids, repeated washing is effective. For water-miscible ones, more advanced techniques may be required. A qualitative test with silver nitrate (B79036) (AgNO₃) solution can be used to check for the presence of halides.

Drying : The purified ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove residual water and any remaining volatile solvents. unizar.es

The purity of the final product is typically confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure and identify organic impurities. mdpi.comnih.gov Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present. nih.gov For volatile impurities, gas chromatography (GC) can be employed. jrwb.de

Advanced Techniques for Water Content Determination in Ionic Liquids

Water is a critical impurity in ionic liquids as its presence can significantly affect properties like viscosity, conductivity, and electrochemical stability. acs.orgnih.gov Therefore, its accurate quantification is crucial.

Karl Fischer Titration (KFT) : This is the most widely used and accepted method for determining water content in ionic liquids. acs.orgscharlab.commt.com

Volumetric KFT : Suitable for samples with water content above 0.1%. scharlab.com It involves titrating the sample with a Karl Fischer reagent of a known titer.

Coulometric KFT : Highly sensitive and ideal for samples with low water content (10 to 1000 ppm). scharlab.commcckf.com This method generates the iodine titrant in-situ via electrolysis, and the amount of water is determined from the total charge passed. mcckf.com

Spectroscopic Methods : These methods offer non-destructive, and in some cases, in-situ analysis.

Raman and Near-Infrared (NIR) Spectroscopy : The vibrational modes of water molecules, particularly the O-H stretching, are sensitive to their environment. These techniques can be used to quantify water content by creating calibration models that correlate spectral features with water concentration determined by KFT. researchgate.nettandfonline.com

Electrochemical Methods : These techniques can provide sensitive and in-situ measurements without the need for reagents.

Cathodic Stripping Voltammetry : This method has been developed for determining water in ionic liquids. It relies on the electrooxidation of a gold electrode to form gold oxides in the presence of water. The subsequent reduction (stripping) of this oxide film produces a current peak whose magnitude is proportional to the water concentration. nih.gov

Conductivity Measurement : For some ionic liquids, a correlation exists between specific ion conductivity and water content, which can be used as a simple and rapid estimation method after establishing a calibration curve. researchgate.net

TechniquePrincipleTypical Application RangeAdvantagesDisadvantages
Volumetric Karl Fischer TitrationChemical titration with iodine-based reagent. mt.com> 0.1% waterWell-established, accurate for higher water content. scharlab.comLess sensitive for trace amounts, consumes reagents.
Coulometric Karl Fischer TitrationElectrochemical generation of iodine. mcckf.com10 ppm - 1% waterHigh sensitivity and accuracy for trace water, absolute method. mcckf.comSlower for high water content, potential side reactions with some ILs.
Near-Infrared (NIR) SpectroscopyAbsorption of NIR radiation by O-H bonds. tandfonline.comVariable (depends on calibration)Non-destructive, rapid, potential for in-line monitoring.Requires calibration with a primary method (like KFT).
Electrochemical Methods (e.g., Voltammetry)Correlation of an electrochemical response (e.g., current) to water concentration. nih.govresearchgate.netTrace to moderate levelsHigh sensitivity, reagent-free, suitable for in-situ measurements. nih.govIL-specific, requires calibration, electrode surface can be sensitive to fouling.

Chromatographic Methods for Purity Validation (e.g., High-Performance Liquid Chromatography)

The validation of purity for ionic liquids such as 1-butyl-2-methylpyridinium tetrafluoroborate is crucial for their application in various scientific and industrial fields. High-Performance Liquid Chromatography (HPLC) has emerged as a robust and widely utilized analytical technique for this purpose. nih.govresearchgate.net The inherent ionic nature and potential for containing both ionic and non-ionic impurities necessitate specific chromatographic approaches for accurate purity assessment.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed method for the analysis of pyridinium-based ionic liquids. nih.gov This technique separates compounds based on their hydrophobicity, with the stationary phase being nonpolar (e.g., C8 or C18) and the mobile phase being a polar solvent mixture.

For the analysis of 1-butyl-2-methylpyridinium tetrafluoroborate, a typical RP-HPLC method would involve an isocratic elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile or methanol (B129727). The buffer is essential for controlling the pH and ensuring reproducible retention times. The UV detector is commonly used for the quantification of the pyridinium cation, which possesses a chromophore that absorbs in the UV region.

The retention time of the 1-butyl-2-methylpyridinium cation is influenced by several factors, including the length of the alkyl chain, the nature of the cation, and the composition of the mobile phase. Longer alkyl chains generally lead to increased retention times on a reversed-phase column due to stronger hydrophobic interactions with the stationary phase.

A key challenge in the HPLC analysis of ionic liquids is the detection of non-UV active anions, such as tetrafluoroborate, and potential halide impurities from the synthesis. To address this, mixed-mode chromatography or the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. sielc.com These detectors are not dependent on the chromophoric properties of the analyte and can detect a wider range of compounds.

The following table outlines a representative set of HPLC conditions that could be adapted for the purity validation of 1-butyl-2-methylpyridinium tetrafluoroborate, based on methods developed for similar ionic liquids.

Table 1: Illustrative HPLC Parameters for the Analysis of 1-Butyl-2-methylpyridinium Tetrafluoroborate

Parameter Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water with a buffer (e.g., phosphate (B84403) or acetate)
Elution Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

| Detection | UV at a specific wavelength (e.g., 254 nm) or ELSD/CAD |

It is imperative to develop and validate the HPLC method for specificity, linearity, accuracy, precision, and robustness to ensure reliable and accurate determination of the purity of 1-butyl-2-methylpyridinium tetrafluoroborate and to quantify any potential impurities.

Theoretical and Computational Studies of 1 Butyl 2 Methylpyridinium Tetrafluoroborate

Predictive Modeling and Correlation Methodologies for Macroscopic Behavior

Group Contribution Methods for Property Prediction in Homologous Series

The application of GCMs to homologous series of ILs, such as the 1-alkyl-2-methylpyridinium series, allows for the systematic study of how properties change with the incremental addition of a specific group, typically a methylene (B1212753) group (-CH2-) in the alkyl chain. By determining the contribution of the -CH2- group, the properties of other members of the series can be estimated.

Several GCMs have been developed and extended to encompass various families of ionic liquids, including pyridinium-based systems. ua.pt These models often take the form of a second-order polynomial, where the property (Y) is expressed as a function of the number of methylene groups (n) in the alkyl chain:

Y = A + B·n + C·n²

The parameters A, B, and C are determined by fitting the model to experimental data for a set of ILs within the homologous series. Parameter A represents the contribution of the core pyridinium (B92312) ring and the anion, while B and C account for the influence of the alkyl chain length.

For the 1-alkyl-2-methylpyridinium tetrafluoroborate (B81430) homologous series, the contributions of the pyridinium cation and the tetrafluoroborate anion are fundamental to the prediction of properties. The predictive accuracy of GCMs has been shown to be quite high, with mean percent deviations often being less than 1% for properties like heat capacity when compared to experimental values. ua.pt

It is important to note that the accuracy of GCMs is highly dependent on the quality and quantity of the experimental data used to develop the model parameters. segovia-hernandez.com Furthermore, while GCMs are powerful for predicting the properties of pure ILs, their application to mixtures can be more complex and may require additional interaction parameters.

Elucidation of Structure-Property Relationships through Computational Analysis

Computational analysis, primarily through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides a molecular-level understanding of the structure-property relationships in ionic liquids. These methods allow for the investigation of intermolecular interactions, spatial arrangements of ions, and the dynamic behavior of the system, which collectively determine the macroscopic properties of the IL.

The position of the methyl group on the pyridinium ring in 1-butyl-methylpyridinium tetrafluoroborate has a significant impact on its physicochemical and transport properties. Experimental and computational studies comparing 1-butyl-2-methylpyridinium tetrafluoroborate ([B2MIm][BF4]), 1-butyl-3-methylpyridinium (B1228570) tetrafluoroborate ([B3MIm][BF4]), and 1-butyl-4-methylpyridinium tetrafluoroborate ([B4MIm][BF4]) have revealed distinct differences in their behavior. researchgate.net

Computational studies suggest that the steric hindrance caused by the methyl group in the 2-position influences the packing of the cations and their interaction with the anion. researchgate.net This steric hindrance can disrupt the formation of an ordered, closely packed structure, leading to differences in density and viscosity compared to the 3- and 4-methyl isomers.

For instance, thermophysical studies have shown that the density of 1-butyl-2-methylpyridinium tetrafluoroborate is higher than that of its 3- and 4-methyl isomers. researchgate.net This can be attributed to the less efficient packing of the [B2MIm]+ cations due to the proximity of the butyl chain and the methyl group, which may lead to a more compact arrangement of the ions in the liquid state.

Transport properties such as viscosity and conductivity are also affected by cationic isomerism. The increased steric hindrance in the 2-position can lead to higher viscosity and lower conductivity compared to the other isomers, as it impedes the movement of the ions past one another.

Property1-Butyl-2-methylpyridinium1-Butyl-3-methylpyridinium1-Butyl-4-methylpyridinium
Density HigherLowerLower
Viscosity HigherLowerLower
Conductivity LowerHigherHigher

Molecular dynamics simulations have revealed that the anion tends to be located in the vicinity of the positively charged pyridinium ring. researchgate.net The specific interactions between the anion and different parts of the cation can influence the conformational flexibility of the butyl chain and the rotational motion of the cation.

Replacing the [BF4]⁻ anion with other anions, such as bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), can lead to significant changes in the IL's properties. acs.org The larger size and more diffuse charge of the [Tf2N]⁻ anion generally result in weaker cation-anion interactions, leading to lower melting points, lower viscosities, and higher conductivities compared to the corresponding [BF4]⁻ IL. acs.org

External conditions such as temperature and pressure can significantly influence the molecular conformation and packing of 1-butyl-2-methylpyridinium tetrafluoroborate, thereby affecting its macroscopic properties.

Temperature:

As temperature increases, the kinetic energy of the ions also increases. Molecular dynamics simulations show that this leads to a disruption of the local structure and a decrease in the degree of ion pairing. nih.gov The increased thermal motion results in a less ordered arrangement of the ions and an expansion of the liquid, leading to a decrease in density.

The increased temperature also affects the conformational flexibility of the butyl chain of the cation. At higher temperatures, the butyl chain can adopt a wider range of conformations, which can influence the packing efficiency of the ions. The viscosity of the ionic liquid decreases with increasing temperature, as the increased kinetic energy allows the ions to move more freely past one another. nih.gov

Pressure:

Applying pressure to an ionic liquid forces the ions into closer proximity, leading to an increase in density and a more ordered structure. researchgate.net High-pressure studies on pyridinium-based ionic liquids have shown that they are less compressible than many common molecular solvents. acs.org

Intermolecular Interactions and Solvation Phenomena Involving 1 Butyl 2 Methylpyridinium Tetrafluoroborate

Fundamental Studies of Solute-Solvent and Ion-Ion Interactions

The behavior of 1-butyl-2-methylpyridinium tetrafluoroborate (B81430) in both its pure state and in mixtures is a result of a complex interplay of hydrogen bonding, ion pairing, and other electrostatic and dispersive forces.

Hydrogen bonding plays a significant role in the behavior of mixtures containing 1-butyl-2-methylpyridinium tetrafluoroborate, particularly with protic solvents like water and alcohols. researchgate.netacs.org The tetrafluoroborate anion (BF₄⁻) can act as a hydrogen bond acceptor, interacting with the hydrogen bond donor groups of the solvent molecules.

In the neat ionic liquid, the predominant interaction is the electrostatic attraction between the 1-butyl-2-methylpyridinium cation and the tetrafluoroborate anion. The relative stability of ion pair configurations is determined by a combination of these electrostatic attractions and hydrogen-bonding interactions between the ions of opposite charge. researchgate.net The fluorine atoms of the tetrafluoroborate anion can form hydrogen bonds with the hydrogen atoms on the pyridinium (B92312) ring of the cation. researchgate.net

The presence of a co-solvent can influence these cation-anion interactions. The solvent molecules can compete for interactions with the ions, potentially disrupting the ion pairs and leading to changes in the liquid's structure and properties. The extent of this disruption depends on the nature of the solvent, including its polarity and hydrogen bonding capabilities.

Electrostatic forces are the dominant interactions in ionic liquids, dictating the strong cohesion and low vapor pressure characteristic of these materials. nih.govacs.org The charge distribution on the cation and anion, as well as their shapes and sizes, determines the strength and nature of these electrostatic interactions. The weakening of these electrostatic forces with increasing temperature contributes to the thermal expansion of the ionic liquid. acs.org

Thermodynamic Characterization of Mixtures and Solution Behavior

The macroscopic thermodynamic properties of mixtures containing 1-butyl-2-methylpyridinium tetrafluoroborate provide valuable insights into the underlying molecular interactions.

Experimental studies have been conducted to determine the excess molar enthalpies (Hₘᴱ) and excess molar volumes (Vₘᴱ) of binary mixtures of 1-butyl-2-methylpyridinium tetrafluoroborate with water and a series of alkan-1-ols (from methanol (B129727) to pentan-1-ol) at various temperatures. researchgate.netacs.org

For mixtures with water, both Hₘᴱ and Vₘᴱ are positive, and these values increase with rising temperature. researchgate.netacs.org This indicates that the mixing process is endothermic and is accompanied by an expansion in volume. The endothermic nature suggests that the energy required to break the interactions in the pure components (water-water and IL-IL) is greater than the energy released upon forming new interactions (water-IL).

In contrast, for mixtures with alkanols, the excess molar enthalpies are positive (endothermic mixing), while the excess molar volumes are negative (contraction in volume). researchgate.netacs.org This interesting behavior of endothermic effects accompanied by contraction is a hallmark of strong intermolecular interactions in the resulting mixture. The positive Hₘᴱ suggests the breaking of the strong self-association of the alcohol and the ionic liquid's own cohesive forces, while the negative Vₘᴱ points towards efficient packing and strong attractive interactions between the ionic liquid and the alcohol molecules in the mixture.

The following interactive table summarizes the nature of excess molar enthalpies and volumes for mixtures of 1-butyl-2-methylpyridinium tetrafluoroborate with different solvents.

SolventExcess Molar Enthalpy (Hₘᴱ)Excess Molar Volume (Vₘᴱ)
WaterPositivePositive
Alkan-1-olsPositiveNegative

Liquid-liquid equilibria (LLE) data have been reported for binary mixtures of 1-butyl-2-methylpyridinium tetrafluoroborate with alkanols and water in the temperature range of 288-328 K. researchgate.netacs.org The miscibility of the ionic liquid with these solvents is a critical factor for its application in separation processes. 1-Butyl-2-methylpyridinium tetrafluoroborate is completely miscible with water. researchgate.netacs.org The phase behavior of its mixtures with alkanols is dependent on the alkyl chain length of the alcohol and the temperature.

While detailed vapor-liquid equilibria (VLE) data for binary systems involving 1-butyl-2-methylpyridinium tetrafluoroborate are not extensively reported in the provided search results, the negligible vapor pressure of ionic liquids, in general, is a key property that makes them attractive as solvents in separation processes. nih.gov This characteristic often leads to a significant simplification of VLE behavior, where the vapor phase is predominantly composed of the more volatile component.

Activity Coefficient Determination in Binary and Ternary Systems

The activity coefficient of a component in a mixture provides a measure of the deviation of its chemical potential from that of an ideal solution, offering insights into the nature and strength of intermolecular interactions.

Binary Systems:

Research has been conducted on the thermodynamic properties of binary mixtures of 1-butyl-2-methylpyridinium tetrafluoroborate with water and various alkanols (methanol to pentan-1-ol). ulpgc.esacs.org These studies often involve the measurement of liquid-liquid equilibria and excess enthalpies, which are fundamentally related to the activity coefficients of the components.

In mixtures with water, 1-butyl-2-methylpyridinium tetrafluoroborate is completely miscible. The interactions in these aqueous solutions are complex, involving hydrogen bonding between water molecules and the tetrafluoroborate anion, as well as interactions between water and the pyridinium cation.

For binary systems with alkanols, the interactions are influenced by the alkyl chain length of the alcohol. Experimental data on excess enthalpies (HE) for these systems provide qualitative information about the deviation from ideal behavior. For instance, positive excess enthalpies, indicating that the mixing process is endothermic, have been observed for mixtures of 1-butyl-2-methylpyridinium tetrafluoroborate with alkanols. This suggests that the interactions between the ionic liquid and the alkanol are less favorable than the average of the interactions in the pure components.

SolventTemperature (K)Qualitative Deviation from Ideality (inferred from HE)
Water298.15Complex interactions, complete miscibility
Methanol298.15Positive deviation
Ethanol298.15Positive deviation
Propan-1-ol298.15Positive deviation
Butan-1-ol298.15Positive deviation
Pentan-1-ol298.15Positive deviation

Ternary Systems:

Detailed experimental data on the activity coefficients of 1-butyl-2-methylpyridinium tetrafluoroborate in ternary systems are scarce in the publicly available scientific literature. The determination of thermodynamic properties in these more complex systems requires extensive experimental measurements, such as vapor-liquid or liquid-liquid equilibrium data for the three-component mixture. Such data is essential for developing and validating thermodynamic models, like NRTL or UNIFAC, which can predict the phase behavior and activity coefficients of the components in the ternary system. The behavior in ternary systems is a result of the interplay of the interactions between the ionic liquid and both co-solvents, as well as the interactions between the co-solvents themselves.

Spectroscopic Probing of Solvation Environments

Spectroscopic techniques are powerful tools for investigating the local environment around a solute, providing molecular-level insights into solvation phenomena.

In-Situ Spectroscopic Techniques for Real-Time Interaction Monitoring

In-situ spectroscopic methods allow for the real-time observation of molecular interactions as they occur, providing dynamic information about solvation processes. Techniques such as in-situ Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor changes in the vibrational and electronic environment of both the solvent and solute molecules upon mixing.

For instance, ATR-FTIR spectroscopy can be used to track changes in the vibrational modes of the tetrafluoroborate anion (BF4-) and the pyridinium cation upon the addition of a solvent. Shifts in the characteristic vibrational frequencies can indicate the formation of hydrogen bonds or other specific interactions with the solvent molecules. While specific studies employing in-situ techniques to monitor the real-time interactions of 1-butyl-2-methylpyridinium tetrafluoroborate are not widely reported, the principles of these methods are broadly applicable to ionic liquid systems.

The following table outlines potential in-situ spectroscopic techniques and the type of information they could provide for the study of 1-butyl-2-methylpyridinium tetrafluoroborate solvation.

TechniqueProbeInformation Gained
In-situ ATR-FTIR SpectroscopyVibrational modes of cation and anionChanges in hydrogen bonding and other specific interactions
In-situ Raman SpectroscopyVibrational modes, particularly non-polar bondsInformation on conformational changes and ion pairing
In-situ NMR SpectroscopyChemical shifts of 1H, 13C, 19F, 11BChanges in the local electronic environment and diffusion

Spectroscopic Signatures of Solvation Shell Formation

The formation of a solvation shell around the ions of 1-butyl-2-methylpyridinium tetrafluoroborate by solvent molecules leads to distinct spectroscopic signatures. These signatures arise from the specific interactions between the solvent and the cation or anion, which perturb their respective energy levels.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the tetrafluoroborate anion are particularly sensitive to its local environment. In a non-coordinating environment, the BF4- anion exhibits a high degree of symmetry (Td), resulting in a single, sharp vibrational band for the asymmetric stretch (ν3). Upon interaction with solvent molecules, particularly those capable of hydrogen bonding, this symmetry can be distorted. This distortion can lead to the splitting of the ν3 band and the appearance of otherwise IR-inactive bands, providing a clear spectroscopic signature of anion solvation.

Similarly, the vibrational modes of the pyridinium ring in the cation can be affected by π-stacking or other interactions with solvent molecules. Shifts in the C-H stretching and ring breathing modes can indicate the nature of the cation's solvation shell.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the nuclei within the ionic liquid (e.g., 1H and 13C on the pyridinium ring and butyl chain, 19F and 11B in the anion) are sensitive to the local magnetic field, which is influenced by the surrounding solvent molecules. Changes in chemical shifts upon dissolution can provide information about the proximity and orientation of solvent molecules in the solvation shell. For example, a significant upfield or downfield shift of the pyridinium ring protons upon addition of an aromatic solvent could suggest π-π stacking interactions.

Although detailed spectroscopic studies specifically delineating the solvation shell of 1-butyl-2-methylpyridinium tetrafluoroborate are not extensively available, the principles described above form the basis for how such investigations would be conducted and interpreted. The combination of different spectroscopic techniques provides a comprehensive picture of the complex solvation environments in ionic liquid systems.

Research Applications and Advanced Functional Studies of 1 Butyl 2 Methylpyridinium Tetrafluoroborate

Catalytic Systems and Reaction Media Development

The unique physicochemical properties of 1-Butyl-2-methylpyridinium tetrafluoroborate (B81430), such as its negligible vapor pressure, thermal stability, and tunable solvency, have positioned it as a compound of interest in the development of advanced catalytic systems. nih.gov Its role is primarily investigated as a green reaction medium that can enhance catalytic processes and facilitate catalyst recycling.

While broadly classified as a potential catalyst, specific examples of 1-Butyl-2-methylpyridinium tetrafluoroborate acting as the primary catalyst or co-catalyst in named organic transformations are not extensively detailed in current research literature. However, the inherent nature of ionic liquids suggests a potential role in influencing reaction pathways. The charged species of the ionic liquid can stabilize charged intermediates or transition states in a reaction, thereby altering the reaction rate and selectivity. This catalytic effect is a general feature attributed to many ionic liquids, though specific applications for this isomer remain a niche area for further investigation. In some systems, the tetrafluoroborate anion can be a source of BF₃, a well-known Lewis acid, particularly under electrochemical conditions, which can then catalyze a variety of reactions such as alkyne hydration. beilstein-journals.org

The application of 1-Butyl-2-methylpyridinium tetrafluoroborate and its isomers as environmentally benign solvents is a significant area of study. nih.gov Their negligible volatility reduces air pollution associated with traditional organic solvents. In a relevant study focusing on heterogeneous catalysis, the closely related isomer 1-butyl-3-methylpyridinium (B1228570) tetrafluoroborate ([bmPy][BF₄]) was successfully used as a co-solvent and pore template in the sol-gel synthesis of mesoporous silica (B1680970) xerogels. nih.gov These silica structures serve as solid supports for catalysts, and the use of the ionic liquid in their preparation influences the final morphology and porosity of the support material. This demonstrates the utility of butyl-methylpyridinium tetrafluoroborates in creating advanced materials for heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifying product separation and catalyst recycling.

Ionic liquids are recognized for their potential to be recyclable media for synthesis and catalytic processes, enhancing the green credentials of a chemical transformation. scispace.com The choice of a pyridinium-based ionic liquid can also influence reaction outcomes; for example, in diethylzinc (B1219324) additions to aldehydes, pyridinium (B92312) ionic liquids were found to be effective and reusable solvents, whereas imidazolium-based ionic liquids sometimes reacted with the organometallic reagent. unibo.it

Direct experimental studies detailing reaction mechanisms within 1-Butyl-2-methylpyridinium tetrafluoroborate are not widely available. However, understanding the molecular-level interactions within the ionic liquid itself provides foundational knowledge for how it might influence a reaction. Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are employed to probe the structure and interactions of pyridinium-based ionic liquids. researchgate.net

Electrochemical Applications and Electrolyte Performance

Pyridinium-based ionic liquids are recognized as promising materials for electrochemical applications, such as in advanced energy storage devices, due to their ionic conductivity and electrochemical stability. nih.gov

The study found that a mixture of the ionic liquid with acetonitrile (B52724) (3:1 weight ratio of IL to AN) yielded the highest specific energy and power, reaching 49 Wh kg⁻¹ and 4.13 kW kg⁻¹, respectively. ias.ac.in This highlights the viability of this class of ionic liquids in high-performance energy storage, where achieving high energy density is a key objective. The tetrafluoroborate (BF₄⁻) anion is particularly noted for its potential in supercapacitor applications. ias.ac.in

The electrochemical window (EW) is a critical parameter for an electrolyte, defining the voltage range within which it remains stable without undergoing oxidation or reduction. utp.edu.my A wider electrochemical window allows for a higher operating voltage, which is crucial for increasing the energy density of storage devices like supercapacitors and batteries.

For the 1-butyl-4-methylpyridinium tetrafluoroborate ([BMPy][BF₄]) based electrolyte in a graphene EDLC, a maximum operating potential window of 2.2 V was achieved. ias.ac.inresearchgate.net This stability is somewhat lower than that observed for some imidazolium (B1220033) and pyrrolidinium-based ionic liquids. ias.ac.in Studies on other related tetrafluoroborate ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), have shown electrochemical stability windows of approximately 4.0–4.2 V, demonstrating the influence of the cation structure on electrochemical stability. mdpi.comresearchgate.net The electrochemical window is determined using techniques like linear sweep voltammetry to identify the anodic and cathodic limits of the electrolyte. ias.ac.inutp.edu.my

Data Tables

Table 1: Physicochemical Properties of 1-Butyl-2-methylpyridinium Tetrafluoroborate Data from thermophysical characterization studies. researchgate.netnih.gov

PropertyValueTemperature (°C)
Density1.203 g/cm³25
Dynamic Viscosity258 mPa·s (cP)20

Table 2: Comparative Electrochemical Window of Butyl-methyl-pyridinium and Butyl-methyl-imidazolium Tetrafluoroborates The electrochemical window is highly dependent on the electrode material and purity of the system.

CompoundAbbreviationSystem / ApplicationElectrochemical Window (V)Source
1-Butyl-4-methylpyridinium tetrafluoroborate[BMPy][BF₄]Graphene EDLC2.2 ias.ac.in
1-Butyl-3-methylimidazolium tetrafluoroborate[BMIM][BF₄]Gel Polymer Electrolyte~4.0 - 4.2 mdpi.comresearchgate.net

Ionic Conductivity Mechanisms and Charge Transport Studies

The ionic conductivity of 1-Butyl-2-methylpyridinium tetrafluoroborate ([B2Mpy][BF4]) is a key parameter defining its suitability for electrochemical applications. Like other pyridinium-based ionic liquids (ILs), it is recognized as a good conductor, with conductivity values for this class of materials reaching up to 20 mS/cm. The mechanism of charge transport in this and similar ILs is predominantly a vehicular mechanism, where the constituent ions—the 1-butyl-2-methylpyridinium cation and the tetrafluoroborate anion—move through the bulk liquid under the influence of an electric field.

Studies on the thermophysical properties of [B2Mpy][BF4] and its isomers have been conducted, measuring properties such as density, viscosity, and thermal expansion over a range of temperatures. These comprehensive datasets are crucial for understanding the intermolecular forces and structural factors that govern ion transport. For instance, the position of the methyl group on the pyridinium ring significantly influences properties like viscosity and density, which directly impacts conductivity. While specific conductivity values for the 2-methyl isomer require direct measurement, the general behavior can be inferred from detailed studies on related pyridinium compounds. The charge transport process does not typically involve a Grotthuss-type (proton-hopping) mechanism, as the mobile species are the entire bulky cation and the anion.

Separation Processes and Extraction Technologies

1-Butyl-2-methylpyridinium tetrafluoroborate has been investigated for its role in liquid-liquid extraction processes, leveraging its properties as a designer solvent. Research has focused on its phase behavior with various organic solvents and water to establish its potential for separating specific chemical compounds.

Experimental data on the liquid-liquid equilibria of binary mixtures containing [B2Mpy][BF4] have been determined for systems with water and a series of alkanols (from methanol (B129727) to pentan-1-ol). It was found that [B2Mpy][BF4] is completely miscible with water. For mixtures with alkanols, the process is characterized by endothermic effects accompanied by a contraction in volume (positive excess enthalpy and negative excess volume). This behavior provides fundamental data for designing extraction processes involving alcohol separations.

In a more direct industrial application, pyridinium-based ionic liquids, including close structural analogs of [B2Mpy][BF4], have been proposed as environmentally friendly solvents for the liquid-liquid extraction of aromatic compounds from aliphatic streams. For example, a binary mixture of N-butylpyridinium tetrafluoroborate and 1-butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide was shown to be an effective solvent for extracting toluene (B28343) from heptane. The unique solvating capabilities of the pyridinium ring for aromatic solutes, coupled with the low miscibility of the IL phase with aliphatic hydrocarbons, drives the separation.

Table 1: Investigated Liquid-Liquid Systems with [B2Mpy][BF4]
Component 1Component 2Temperature Range (K)Key FindingsReference
[B2Mpy][BF4]Water288 - 328Complete miscibility, positive excess enthalpy and volume.
[B2Mpy][BF4]Methanol298.15, 318.15Endothermic effects with volume contraction.
[B2Mpy][BF4]Ethanol298.15, 318.15Endothermic effects with volume contraction.
[B2Mpy][BF4]Propan-1-ol298.15, 318.15Endothermic effects with volume contraction.
[B2Mpy][BF4]Butan-1-ol298.15, 318.15Endothermic effects with volume contraction.
[B2Mpy][BF4]Pentan-1-ol298.15, 318.15Endothermic effects with volume contraction.

The application of ionic liquids for gas absorption, particularly for carbon dioxide (CO2) capture, is an area of intense research. The mechanism for CO2 capture in [B2Mpy][BF4] is primarily physical absorption, where CO2 molecules dissolve in the free volume between the ions of the liquid. The efficiency of this process is governed by Henry's Law, relating the partial pressure of the gas to its concentration in the liquid phase.

While specific data for [B2Mpy][BF4] is limited, studies on closely related ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) provide significant insights into the expected behavior. The physical absorption of CO2 in these fluorinated ILs is a reversible process, allowing for the regeneration of the solvent by reducing the pressure or increasing the temperature. Computational methods, such as the COSMO-RS model, have been used to predict the selectivity of ionic liquids for CO2 over other gases like nitrogen (N2), which is crucial for post-combustion capture applications. The selectivity arises from the different interaction strengths of the gases with the ionic liquid's cation and anion. The design of supported ionic liquid membranes (SILMs) is an advanced application where the IL is held within the pores of a solid support, enhancing the surface area for gas exchange and improving process efficiency.

The use of ionic liquids as stationary phases in gas-liquid chromatography (GLC) is an established technique. The unique selectivity of ILs stems from their multiple interaction capabilities, including dipolar, hydrogen bonding, and dispersive interactions. However, literature specifically detailing the use of 1-Butyl-2-methylpyridinium tetrafluoroborate as a distinct stationary phase for chromatographic separations is not widely available. Broader studies have successfully employed various ionic liquids as the stationary phase to separate a wide range of solutes, including alkanes, alkenes, alcohols, and aromatic compounds. The principle relies on the differential partitioning of analytes between the mobile gas phase and the non-volatile ionic liquid stationary phase. Given its array of functional groups (pyridinium ring, butyl chain, tetrafluoroborate anion), it is plausible that [B2Mpy][BF4] could serve as a selective stationary phase, but specific research to develop and characterize this application has not been extensively reported.

Integration into Advanced Material Science and Composites

1-Butyl-2-methylpyridinium tetrafluoroborate and its isomers serve as effective templating agents in the synthesis of porous materials, such as mesoporous silica xerogels. In this role, the ionic liquid acts as a co-solvent and a pore-directing agent during a sol-gel process.

A typical synthesis involves the acid-catalyzed hydrolysis and condensation of silica precursors, such as tetramethoxysilane (B109134) (TMOS) and methyl-trimethoxysilane (MTMS), in the presence of the ionic liquid. The ionic liquid does not form distinct micelles like traditional surfactants but rather self-associates, creating confined spaces that promote the agglomeration of the condensing silica species. This templating action directs the formation of a porous network within the resulting gel.

After the gelation process, the ionic liquid can be removed, typically through washing or calcination, to yield the final porous silica material. The concentration of the ionic liquid during synthesis is a critical parameter; studies on the closely related isomer n-butyl-3-methylpyridinium tetrafluoroborate have shown that increasing the IL content can double the resulting silica grain size, demonstrating its significant influence on the final material architecture. The resulting organic-inorganic silica composites exhibit a hierarchical porous structure, making them suitable for applications in catalysis, separation, and as host matrices for other materials.

Table 2: Components in Mesoporous Silica Xerogel Synthesis using a Pyridinium IL Template
ComponentChemical Name(s)Role in SynthesisReference
Silica Precursor Tetramethoxysilane (TMOS), Methyl-trimethoxysilane (MTMS)Source of silica for the gel network.
Template/Co-Solvent n-Butyl-3-methylpyridinium tetrafluoroboratePore-directing agent, solvent medium.
Catalyst Acid (e.g., HCl)Catalyzes the hydrolysis and condensation of precursors.
Solvent Water, MethanolFacilitates hydrolysis and acts as a solvent.

Functionalization of Composites for Enhanced Properties (e.g., improved dispersion in SWNT films)

Ionic liquids are widely investigated as effective dispersing agents for nanomaterials, including single-walled carbon nanotubes (SWNTs), within polymer matrices to create advanced composite materials. The mechanism often involves the ionic liquid adsorbing onto the nanotube surface, which mitigates the strong van der Waals forces between individual nanotubes and prevents their aggregation. This leads to a more uniform dispersion, enhancing the mechanical, electrical, and thermal properties of the resulting composite film.

However, specific research literature detailing the application of 1-butyl-2-methylpyridinium tetrafluoroborate for the functionalization of composites to improve the dispersion in SWNT films is not extensively documented. While its isomers are noted for this purpose, detailed studies focusing on the 2-methyl substituted cation in this specific context are not prominent. The unique steric and electronic effects of the methyl group at the 2-position of the pyridinium ring would be expected to influence its interaction with SWNT surfaces and its efficacy as a dispersion agent, representing an area for further investigation.

Polymerization Media for Tailored Polymer Architectures

The unique physicochemical properties of ionic liquids, such as negligible vapor pressure, wide liquid-state range, and high thermal stability, make them attractive alternatives to volatile organic compounds as media for polymerization reactions. 1-Butyl-2-methylpyridinium tetrafluoroborate, in particular, exhibits exceptional thermal stability, rendering it suitable for high-temperature polymerization processes.

Its potential as a solvent in polymerization has been a subject of thermodynamic and physical property studies. Research has explored its use in contexts such as emulsion polymerization, where the ionic liquid can influence reaction kinetics and the properties of the final polymer. researchgate.net The solvent environment created by an ionic liquid can affect monomer solubility, catalyst activity, and the conformational structure of the growing polymer chains. By modifying the cation and anion, it is theoretically possible to tune the solvent properties to control polymer characteristics like molecular weight, polydispersity, and tacticity. Although detailed studies on using 1-butyl-2-methylpyridinium tetrafluoroborate to create specific, tailored polymer architectures are still emerging, its fundamental properties position it as a candidate for advanced polymer synthesis.

Applications in Biomass Processing and Valorization

Ionic liquids have gained significant attention as novel solvents for the pretreatment and conversion of lignocellulosic biomass, a renewable and abundant resource. Their ability to dissolve biomass components like cellulose (B213188) and lignin (B12514952) under relatively mild conditions is key to overcoming the recalcitrance of plant cell walls, which is a major hurdle in the production of biofuels and bio-based chemicals.

Pretreatment and Dissolution of Lignocellulosic Biomass

The dissolution of lignocellulosic biomass is a critical pretreatment step for separating its main components: cellulose, hemicellulose, and lignin. The effectiveness of an ionic liquid in this process is largely dependent on the ability of its anion to form strong hydrogen bonds with the hydroxyl groups of cellulose, thereby disrupting the extensive crystalline network.

While 1-butyl-2-methylpyridinium tetrafluoroborate has been investigated in the context of biomass processing, its efficacy for bulk cellulose dissolution is limited by the nature of its anion. The tetrafluoroborate (BF₄⁻) anion is known to be a weak hydrogen bond acceptor compared to other anions commonly used in biomass-dissolving ionic liquids, such as acetate (B1210297) or chloride. researchgate.net Consequently, ionic liquids containing the BF₄⁻ anion are generally not considered effective solvents for dissolving cellulose. researchgate.net

Despite this, the compound is relevant in theoretical and screening studies, such as those using the COSMO-RS model to predict solvent suitability for lignin or cellulose dissolution. researchgate.net Its potential may be more applicable in specific cellulose functionalization reactions where complete dissolution is not required, rather than in bulk pretreatment processes. dntb.gov.ua

AnionHydrogen Bond Basicity (Kamlet-Taft β value)Cellulose Dissolution Capability
Acetate (CH₃COO⁻)HighHigh
Chloride (Cl⁻)Moderate-HighGood
Tetrafluoroborate (BF₄⁻)LowPoor / Ineffective researchgate.net
Bis(trifluoromethylsulfonyl)imide (Tf₂N⁻)LowPoor / Ineffective researchgate.net

Table 1. Comparative ability of common ionic liquid anions to act as hydrogen bond acceptors and facilitate cellulose dissolution. The low basicity of the tetrafluoroborate anion correlates with its poor performance as a cellulose solvent.

Conversion of Biomass-Derived Platform Chemicals

Beyond pretreatment, ionic liquids serve as versatile media for the catalytic conversion of biomass-derived sugars (e.g., glucose, fructose) and furfurals into valuable platform chemicals. These chemicals are the building blocks for producing bioplastics, resins, and other high-value products. 1-Butyl-2-methylpyridinium tetrafluoroborate has been utilized as a solvent phase in the acid-catalyzed conversion of these biomass derivatives. acs.org

In such reactions, the ionic liquid acts as a non-volatile, thermally stable medium that can dissolve both the reactants and the catalyst, facilitating efficient chemical transformations. The choice of ionic liquid can influence reaction rates and product selectivity. Studies involving 1-butyl-2-methylpyridinium tetrafluoroborate and its isomers have explored their role in creating a suitable environment for these conversions. acs.org The thermodynamic properties of this ionic liquid are crucial for designing and optimizing biomass valorization processes, ensuring efficient heat and mass transfer during the reaction. researchgate.net

Application AreaRole of 1-Butyl-2-methylpyridinium tetrafluoroborateRelevant PropertiesExample Reaction Type
Biomass ConversionReaction Medium / SolventHigh Thermal Stability, Low Volatility, Solubilizing Power for ReactantsAcid-catalyzed dehydration of sugars to furfurals acs.org

Table 2. Role and properties of 1-Butyl-2-methylpyridinium tetrafluoroborate in the conversion of biomass-derived chemicals.

Future Directions and Emerging Research Frontiers

Rational Design of Next-Generation Pyridinium-Based Ionic Liquids

The future development of pyridinium-based ionic liquids, including analogs of 1-Butyl-2-methylpyridinium tetrafluoroborate (B81430), will heavily rely on rational design principles. This approach moves beyond trial-and-error synthesis towards the targeted creation of ILs with specific, predetermined properties. By systematically modifying the structure of the pyridinium (B92312) cation—such as altering the length and branching of alkyl chains, introducing functional groups, or changing the substitution pattern on the pyridine (B92270) ring—researchers can fine-tune the resulting IL's physicochemical properties. researchgate.nettandfonline.com For instance, the position of the methyl group on the pyridinium ring is known to influence the thermophysical properties of the ionic liquid. acs.org

Key to this rational design is understanding the intricate structure-property relationships. researchgate.net For example, introducing ester groups into the side chains of pyridinium cations has been shown to produce ionic liquids that are "readily biodegradable," offering a significant advantage in terms of environmental impact. rsc.orgrsc.org Similarly, the synthesis of dihydroxy ionic liquids can create novel promoters for organic reactions under greener conditions. researchgate.net The goal is to create a new generation of 'task-specific' or 'designer' ionic liquids where properties like viscosity, conductivity, thermal stability, and solvent capabilities are optimized for particular applications, be it in catalysis, electrochemistry, or materials science. researchgate.netunl.pt

High-Throughput Screening and Combinatorial Approaches for Material Discovery

The sheer number of potential cation-anion combinations for ionic liquids makes traditional one-at-a-time synthesis and characterization inefficient for discovering new materials. High-throughput (HT) screening and combinatorial methods are emerging as essential tools to accelerate this process. These techniques allow for the rapid synthesis and evaluation of large libraries of compounds in parallel. For instance, a simple HT method can be applied to quickly screen different aniline (B41778) derivatives against various acids to identify potential protic ionic liquids. alfa-chemistry.com

This approach is particularly valuable for identifying optimal ionic liquids for specific tasks. By creating diverse candidate pools, researchers can efficiently screen for desired properties, such as catalytic activity or suitability for electropolymerization. alfa-chemistry.com The integration of robotic synthesis platforms can further enhance the accuracy and speed of this screening process. This data-rich approach not only speeds up the discovery of new functional materials but also provides vast datasets that can be used to train machine learning models for even more accurate property prediction in the future.

Integration with Continuous Flow Chemistry and Microfluidic Systems

The synthesis and application of 1-Butyl-2-methylpyridinium tetrafluoroborate and other ionic liquids are set to be revolutionized by continuous flow chemistry and microfluidic systems. Microreactors offer significant advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. uni-mainz.deelveflow.com The synthesis of ionic liquids, which can be highly exothermic, is particularly well-suited to the controlled environment of a microreactor, leading to higher purity products and shorter reaction times. researchgate.net

Microfluidic devices, or "lab-on-a-chip" systems, are also providing new avenues for the application of ionic liquids. rsc.org Due to their unique properties, such as low volatility and high thermal stability, ILs can be used to improve the capabilities of these miniaturized systems. rsc.org They can function as media for nanoparticle synthesis, in micro-scale separation processes, or as electrolytes in miniaturized power sources, all within a compact and efficient microfluidic device. rsc.orgresearchgate.net The integration of ionic liquid synthesis and application into continuous flow systems is a key step towards more efficient, scalable, and sustainable chemical manufacturing. researchgate.net

Development of Advanced Multiscale Simulation Frameworks

To complement experimental work, advanced computational modeling and simulation are becoming indispensable for understanding the behavior of pyridinium-based ionic liquids from the molecular to the macroscopic level. Techniques such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) are being used to predict the thermodynamic properties of mixtures containing these ILs, providing insights into interactions like hydrogen bonding. acs.orgresearchgate.net

These theoretical calculations can accurately predict physicochemical properties such as density, viscosity, and thermal decomposition temperatures. researchgate.net By simulating the interactions between cations and anions, as well as with other molecules, researchers can gain a fundamental understanding of what governs the bulk properties of these materials. This knowledge is crucial for the rational design of new ionic liquids and for predicting their performance in various applications, thereby reducing the need for extensive and time-consuming experimental work.

Addressing Scalability and Sustainability Challenges in Industrial Implementation

For 1-Butyl-2-methylpyridinium tetrafluoroborate and other ionic liquids to achieve widespread industrial use, significant challenges related to scalability and sustainability must be addressed. While often touted as "green" solvents due to their low volatility, a comprehensive assessment of their environmental impact requires a full life cycle analysis. researchgate.netdntb.gov.ua This includes evaluating the toxicity and biodegradability of the ionic liquids and their potential metabolites. researchgate.net

Research is actively focused on designing more sustainable pyridinium ILs. This includes using precursors from renewable sources and developing biodegradable structures, for example, by incorporating ester functionalities into the cation. rsc.orgrsc.orgrsc.org The recyclability of ionic liquids is another critical factor for their economic and environmental viability. longdom.orgmdpi.com Developing efficient processes for recovering and reusing ILs is essential for their commercialization. mdpi.com Furthermore, transitioning from batch to continuous flow synthesis in microreactors is a promising strategy to overcome challenges in large-scale production, which is often hampered by the strong exothermic nature of the synthesis reactions. researchgate.net

Interdisciplinary Research Opportunities Beyond Traditional Chemistry

The unique and tunable properties of 1-Butyl-2-methylpyridinium tetrafluoroborate and its derivatives are creating a wealth of research opportunities at the intersection of chemistry and other scientific disciplines.

Materials Science: Pyridinium-based ILs are being explored as components in advanced materials. They can be used to create ionic liquid crystals, which combine the properties of liquid crystals and ionic liquids. tandfonline.comunl.pt They are also used as additives in greases to act as friction modifiers and in the preparation of single-walled carbon nanotube-polymer composite films to improve conductivity. acs.orgsigmaaldrich.com Furthermore, they can serve as templates for the synthesis of porous nanomaterials like silica (B1680970) xerogels. mdpi.com

Electrochemistry: With high ionic conductivity and wide electrochemical stability, pyridinium ILs are excellent candidates for electrolytes in batteries, supercapacitors, and fuel cells. researchgate.netlongdom.orghiyka.com Their properties can be fine-tuned to meet the specific demands of various energy storage and conversion devices. researchgate.netmdpi.com

Biocatalysis: These ionic liquids can serve as effective media for enzymatic reactions. For example, they have been shown to improve the stability of enzymes like Candida rugosa lipase (B570770) in solvent systems, which is crucial for industrial biocatalytic processes. nih.gov

Pharmaceuticals and Agriculture: The adjustable nature of pyridinium ILs allows for their use in enhancing the solubility and bioavailability of poorly soluble drugs. longdom.org Recent studies are also exploring their potential as plant growth promoters, herbicides, and insecticides, opening new avenues in sustainable agriculture. researchgate.net

These interdisciplinary applications highlight the immense versatility of pyridinium-based ionic liquids and underscore the potential for future discoveries and innovations beyond the traditional boundaries of chemistry. roco.global

Q & A

Q. What experimental methods are recommended for measuring thermodynamic properties (e.g., excess enthalpy, volume) of [b2mpy][BF₄] mixtures?

Researchers should employ calorimetry for excess enthalpy (HmEH^E_m) and densitometry for excess volume (VmEV^E_m) measurements. These properties are temperature-dependent, so experiments should span a range (e.g., 288–328 K) to capture trends. For example, HmEH^E_m and VmEV^E_m values increase with temperature in [b2mpy][BF₄]-water systems due to weakening hydrogen bonds at higher temperatures . Data correlation using polynomial equations (e.g., Redlich-Kister) is advised for consistency checks .

Q. How does structural isomerism in pyridinium-based ionic liquids (ILs) affect basic physicochemical properties?

Positional isomerism (e.g., 2-, 3-, or 4-methyl substitution on the pyridinium cation) influences properties like density, viscosity, and surface tension. For instance, [b2mpy][BF₄] has lower density (1.19 g/cm³ at 298 K) compared to its 3- and 4-methyl analogs due to steric effects altering cation-anion packing . Systematic characterization via density meters, viscometers, and surface tensiometers is critical to quantify these differences .

Q. What are standard protocols for studying [b2mpy][BF₄] solubility in water and alkanols?

Use cloud-point titration for liquid-liquid equilibria (LLE) measurements, ensuring temperature control (±0.1 K). For [b2mpy][BF₄], complete miscibility with water and partial miscibility with alkanols (e.g., methanol to pentanol) are observed. Positive HmEH^E_m values indicate endothermic mixing, driven by disrupted hydrogen bonds in alkanols . NMR spectroscopy can further probe hydrogen-bonding interactions in these mixtures .

Advanced Research Questions

Q. How can computational methods like COSMO-RS resolve contradictions in thermodynamic data for IL mixtures?

COSMO-RS (Conductor-like Screening Model for Real Solvents) predicts excess properties by simulating molecular surface interactions. For [b2mpy][BF₄]-water systems, COSMO-RS identifies dominant hydrogen-bonding contributions, reconciling discrepancies between experimental HmEH^E_m and theoretical predictions. This method also explains why [b2mpy][BF₄] exhibits stronger cation-water interactions than its isomers . Validation against experimental data (e.g., LLE, activity coefficients) is essential .

Q. What advanced spectroscopic techniques are suitable for analyzing hydrogen-bond networks in [b2mpy][BF₄]-based systems?

¹H NMR and FTIR spectroscopy are effective. For example, ¹H NMR chemical shifts in [b2mpy][BF₄]-water mixtures reveal de-shielding of aromatic protons, indicating cation-water hydrogen bonds. FTIR can quantify anion (BF₄⁻) interactions with solvents by tracking B-F stretching mode shifts (~760 cm⁻¹) . Coupling these with molecular dynamics simulations enhances understanding of dynamic interactions .

Q. How does [b2mpy][BF₄] perform in electrochemical applications compared to other ILs?

In supercapacitors, [b2mpy][BF₄] mixed with solvents like propylene carbonate (PC) shows enhanced ionic conductivity (e.g., 15 mS/cm at 298 K) due to reduced viscosity. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are key for evaluating capacitance and charge-transfer resistance. However, its performance is inferior to imidazolium-based ILs (e.g., [BMIM][BF₄]) due to lower electrochemical stability . Optimizing IL-solvent ratios and additives (e.g., LiBF₄) can mitigate limitations .

Q. What methodological approaches are recommended for resolving data inconsistencies across IL isomers?

Comparative studies using isothermal titration calorimetry (ITC) and molecular dynamics (MD) simulations can identify structural drivers of discrepancies. For example, [b2mpy][BF₄] exhibits higher HmEH^E_m with alkanols than [b4mpy][BF₄], attributed to steric hindrance from the 2-methyl group reducing anion-solvent interactions. Cross-validating experimental data with quantum-chemical calculations (e.g., DFT) ensures robustness .

Methodological Tables

Table 1: Key thermophysical properties of [b2mpy][BF₄] compared to positional isomers .

Property[b2mpy][BF₄][b3mpy][BF₄][b4mpy][BF₄]
Density (298 K, g/cm³)1.191.221.21
Viscosity (298 K, mPa·s)245320290
Surface tension (298 K, mN/m)45.247.846.5

Table 2: Excess properties of [b2mpy][BF₄]-water mixtures at 298 K .

Water (mol%)HmEH^E_m (J/mol)VmEV^E_m (cm³/mol)
101200.15
504500.78
902200.32

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1-Butyl-2-methylpyridinium tetrafluoroborate
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1-Butyl-2-methylpyridinium tetrafluoroborate

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